2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a unique substitution pattern. Its core structure includes:
- A pyrimido[5,4-b]indole scaffold with a 2-methoxyethyl group at position 2.
- A thioacetamide linker at position 2 of the core.
- A 5-methylisoxazol-3-yl group as the terminal amide substituent.
Its structural uniqueness lies in the combination of the 2-methoxyethyl group and the isoxazole-based amide, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-9-14(23-28-11)21-15(25)10-29-19-22-16-12-5-3-4-6-13(12)20-17(16)18(26)24(19)7-8-27-2/h3-6,9,20H,7-8,10H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUJADUGUVCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidoindole Core
Modifications at position 3 of the pyrimidoindole core significantly alter physicochemical and biological properties:
Key Observations :
Variations in the Acetamide Substituent
The terminal amide group is critical for target selectivity and synthetic feasibility:
Key Observations :
Physicochemical and Pharmacokinetic Trends
LogP and Solubility :
Synthetic Accessibility :
- Amide coupling reactions (e.g., HATU-mediated) are commonly used, with yields highly dependent on substituent reactivity (e.g., 83.6% for furfurylamine in Compound 19 vs. 21.1% for thiazole in Compound 21) .
Q & A
Q. Resolution strategies :
- Variable-temperature NMR (VT-NMR) : Identify dynamic processes (25–60°C)
- DFT calculations : B3LYP/6-31G* level to predict dominant tautomers
- 2D HSQC/HMBC : Correlate quaternary carbons with protons
Advanced: What experimental design considerations are critical for studying anticancer mechanisms?
Answer:
Pharmacological studies should address :
- Target engagement : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, AKT1)
- Apoptosis pathways : Time-course Western blots for cleaved PARP/caspase-3
- Resistance models : Establish via dose escalation (IC₅₀ ×10 increments over 6 months)
Q. Controls :
- Isotopic dilution with ¹⁴C-labeled compound for uptake quantification
- Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK)
Basic: Which functional groups dictate reactivity for derivatization?
Answer:
Three reactive centers enable modifications:
Thioamide (S-C(=O)-N) :
- Oxidation to sulfoxides/sulfones (H₂O₂, 0°C)
- Nucleophilic substitution at sulfur (e.g., alkyl halides)
Isoxazole ring :
- Electrophilic substitution at C4 (nitration, halogenation)
Methoxyethyl chain :
- Demethylation (BBr₃ in CH₂Cl₂) to hydroxyl derivatives
Q. Derivatization workflow :
- Protect thioamide with TEMPO during isoxazole modifications
- Use Fmoc/Alloc groups for sequential functionalization
Advanced: How can computational methods optimize pharmacokinetics?
Answer:
Multi-parameter optimization :
- QSPR modeling : Predict logP (current ~2.8; target 1.5–2.5)
- Molecular dynamics :
- Blood-brain barrier penetration (PSA >90 Ų limits CNS access)
- Plasma protein binding (α1-acid glycoprotein affinity)
- CYP450 metabolism : StarDrop DEREK Nexus to identify oxidation hotspots
Q. Validation :
- PAMPA : Assess membrane permeability
- Microsomal stability : Compare t₁/₂ in mouse/rat/human liver microsomes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
